Spectroscopic data of 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile
Spectroscopic data of 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile
This guide provides a comprehensive technical overview of the spectroscopic profile of 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers a predictive analysis grounded in the principles of spectroscopy and data from analogous structures, explaining the causal relationships between molecular structure and spectral output. We will explore the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, detail the methodologies for data acquisition, and discuss the role of computational chemistry in modern structural elucidation.
Introduction: The Imperative for Spectroscopic Verification
5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile is a complex aromatic molecule featuring a biphenyl core, a common scaffold in medicinal chemistry and materials science. The presence of nitrile and hydroxyl functional groups imparts specific electronic and hydrogen-bonding characteristics, making a precise structural confirmation essential for any research or development application. Spectroscopic analysis is the cornerstone of this confirmation, providing a non-destructive "fingerprint" of the molecule's atomic arrangement and electronic environment.[1][2][3]
The process of structural elucidation is an integrated approach, relying on the synergy of multiple spectroscopic techniques to build a conclusive picture.[2][3][4] This guide will deconstruct the expected spectral data for our target molecule, piece by piece, to build that picture.
Caption: A typical workflow for elucidating the structure of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[2] For 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile, we anticipate distinct signals for each unique proton and carbon environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is governed by the chemical environment of the hydrogen atoms. The electron-withdrawing nitrile groups and the electron-donating hydroxyl group will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the typical aromatic region (approx. 7.0-8.5 ppm).
Causality in Proton Shifts:
-
Electron-Withdrawing Groups (-CN): These groups deshield adjacent protons, shifting their signals downfield (to a higher ppm value). Protons ortho and para to the nitrile groups will be most affected.
-
Electron-Donating Groups (-OH): The hydroxyl group shields adjacent protons, particularly those in the ortho and para positions, shifting their signals upfield (to a lower ppm value) relative to unsubstituted benzene.
-
Biphenyl System: The two aromatic rings are not coplanar, and protons on one ring can influence the magnetic environment of protons on the other. Protons ortho to the inter-ring bond often show distinct shifts.[5][6]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| H-2 | ~7.8 - 8.0 | d (doublet) or s (singlet) | Ortho to -CN and adjacent to -OH. Deshielded. |
| H-4 | ~7.6 - 7.8 | d (doublet) or s (singlet) | Para to -OH, ortho to biphenyl link. |
| H-6 | ~7.2 - 7.4 | s (singlet) or d (doublet) | Ortho to -OH and biphenyl link. Shielded. |
| H-2', H-6' | ~7.9 - 8.2 | d (doublet) | Ortho to -CN. Highly deshielded. |
| H-3', H-5' | ~7.7 - 7.9 | d (doublet) | Meta to -CN. Less deshielded. |
| 5-OH | ~5.0 - 6.0 (variable) | s (singlet), broad | Labile proton, shift is concentration and solvent dependent. |
Note: Exact shifts and coupling constants depend heavily on the solvent used. Predicted values are for guidance in a common solvent like DMSO-d₆ or CDCl₃.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, we expect to see signals for all 14 carbons, though some aromatic C-H signals may overlap.
Key Diagnostic Signals:
-
Nitrile Carbons (-C≡N): These carbons have a characteristic chemical shift in the 115-120 ppm range.[7] Their presence is a strong indicator of the nitrile functional group.
-
Hydroxyl-bearing Carbon (C-5): The carbon directly attached to the hydroxyl group (C-OH) will be significantly shifted downfield compared to other aromatic carbons, typically appearing in the 155-160 ppm range.
-
Quaternary Carbons: The carbons involved in the biphenyl linkage (C-1, C-1') and those attached to the nitrile groups (C-3, C-4') will appear as weak signals due to the absence of an attached proton.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| C-3, C-4' (C-CN) | ~110 - 120 | Attached to electron-withdrawing nitrile group. |
| C≡N | ~117 - 120 | Characteristic nitrile carbon shift.[7] |
| Aromatic C-H | ~120 - 140 | Standard range for substituted aromatic carbons. |
| C-1, C-1' | ~140 - 145 | Quaternary carbons of the biphenyl linkage. |
| C-5 (C-OH) | ~155 - 160 | Deshielded by the electronegative oxygen atom. |
The Role of Computational Prediction
Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting NMR spectra.[8][9] By calculating the magnetic shielding tensors for a molecule's optimized geometry, these methods can provide highly accurate predictions of both ¹H and ¹³C chemical shifts, serving as an invaluable tool for validating structural assignments.[8][10] Machine learning algorithms are also emerging as rapid and accurate predictors of NMR spectra.[11]
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) for unambiguous assignment of all signals.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[2] For 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile, the IR spectrum will be dominated by features from the -OH and -C≡N groups.
Caption: Expected diagnostic peaks in the IR spectrum.
Key Diagnostic Absorption Bands:
-
O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3200-3600 cm⁻¹.[12] The breadth is due to hydrogen bonding.
-
C≡N Stretch: Aromatic nitriles exhibit a sharp, strong absorption band between 2220 and 2240 cm⁻¹.[13] This peak is highly diagnostic due to its intensity and position in a relatively uncongested region of the spectrum.[14][15] Conjugation with the aromatic ring slightly lowers this frequency compared to saturated nitriles.[13]
-
Aromatic C-H Stretch: Weak to medium sharp peaks will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several medium to strong absorptions will be present in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks unique to the molecule, arising from various bending and skeletal vibrations.[1]
Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is the primary technique for determining the molecular weight and, with high-resolution instruments, the exact molecular formula of a compound.[2]
-
Molecular Formula: C₁₄H₇N₂O
-
Monoisotopic Mass: 219.0558 g/mol
Expected Observations:
-
Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak should be observed at an m/z (mass-to-charge ratio) of 219.
-
Isotope Peaks: A smaller M+1 peak will be visible due to the natural abundance of ¹³C.
-
High-Resolution MS (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would provide a highly accurate mass measurement (e.g., 219.0558 ± 0.0005), which confirms the molecular formula C₁₄H₇N₂O.
-
Fragmentation: Biphenyl derivatives are relatively stable, but fragmentation can occur.[16] Potential fragmentation pathways could involve the loss of HCN (m/z 27), CO (m/z 28), or cleavage at the biphenyl linkage. Analyzing these fragments can provide further structural clues.[17]
Protocol for MS Data Acquisition (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. The LC can be used to ensure the purity of the sample being analyzed.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it onto an LC column. Acquire the spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the 5-hydroxy-[1,1′-biphenyl]-3,4′-dicarbonitrile molecule is expected to produce strong absorptions in the UV region.
Expected Spectral Features:
-
The absorption spectrum of benzene shows bands around 184, 204, and 256 nm.[18]
-
For the biphenyl system, conjugation between the two rings and with the nitrile and hydroxyl substituents will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.[18]
-
We can anticipate strong absorption maxima (λ_max) in the 250-350 nm range, characteristic of highly conjugated aromatic systems. The exact position and intensity of these bands are sensitive to the solvent polarity.
Protocol for UV-Vis Data Acquisition
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Prepare a blank using the same solvent.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum of the blank first. Then, record the spectrum of the sample, typically from 200 to 400 nm. Adjust the concentration as needed to ensure the maximum absorbance is within the optimal range of the instrument (ideally < 1.5).
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